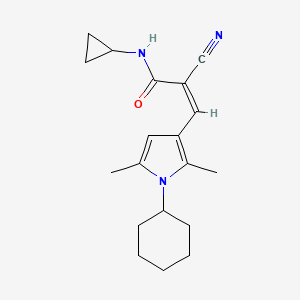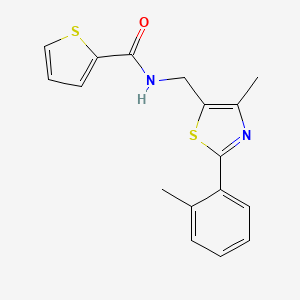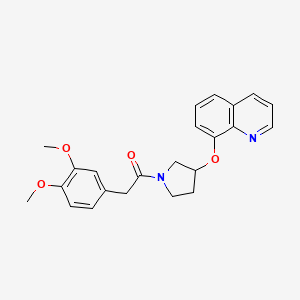
Cobalt tetramethoxyphenylporphyrin
Übersicht
Beschreibung
Cobalt Tetramethoxyphenylporphyrin Description
Cobalt tetramethoxyphenylporphyrin (Co-TMPP) is a type of metalloporphyrin where a cobalt ion is centrally coordinated within a porphyrin ring that is substituted with methoxyphenyl groups. This compound is of interest due to its catalytic properties, particularly in the reduction of oxygen (O2) in various chemical reactions, which is a critical process in fields such as energy conversion and storage .
Synthesis Analysis
The synthesis of cobalt porphyrins can involve the coordination of cobalt with various porphyrin ligands. For example, tervalent cobalt complexes with porphyrins have been synthesized, and their physicochemical properties have been studied . Similarly, cobalt(II) complexes with substituted porphyrins have been prepared, providing insights into the effects of different substituents on the porphyrin ring .
Molecular Structure Analysis
The molecular structure of cobalt porphyrins can be elucidated using techniques such as X-ray crystallography and NMR spectroscopy. For instance, the crystal structure of a formylmethyl(tetraphenylporphinato)cobalt(III) complex has been determined, revealing the coordination geometry and bond parameters around the cobalt center . Additionally, NMR studies of water-soluble cobalt(III) porphyrins have provided information on the conformation of these complexes in solution .
Chemical Reactions Analysis
Cobalt porphyrins are known to catalyze various chemical reactions. Co-TMPP, for example, has been shown to be an effective catalyst for O2 reduction in alkaline electrolytes after thermal treatment, which is crucial for applications such as fuel cells . Other studies have demonstrated the catalytic activity of cobalt porphyrins in the selective oxidation of toluene , the electroreduction of O2 to water , and the degradation of methylene blue dye .
Physical and Chemical Properties Analysis
The physical and chemical properties of cobalt porphyrins are influenced by their molecular structure and the nature of their substituents. Electrochemical measurements have revealed how substituents such as fluorophenyl groups affect the reduction potentials of cobalt porphyrins . The solubility of these complexes in different solvents and their aggregation behavior can also vary, impacting their spectroscopic properties and reactivity .
Wissenschaftliche Forschungsanwendungen
Catalysis in Oxygen Reduction
Co-TMPP has been identified as an effective catalyst for oxygen reduction in alkaline electrolytes. Studies using emission Mössbauer spectroscopy have indicated the presence of cobaltous oxides in Co-TMPP, highlighting its role in catalysis without the formation of Co-N4 centers or other cobalt forms (Scherson et al., 1983).
Catalyst for Oxidation Processes
Co-TMPP, when supported on zinc oxide, has been utilized for the catalytic oxidation of toluene with O2. This application shows a significant increase in activity compared to the unsupported cobalt porphyrin, demonstrating the enhancement by zinc oxide (Huang et al., 2011).
Carbonization and Electroreduction
Low temperature plasma treatment of Co-TMPP is an alternative method to conventional heat treatment for producing catalysts for the electroreduction of oxygen. This method leads to a complete transformation of Co-TMPP into a carbon matrix, resulting in a more homogeneously defined molecular carbon structure (Herrmann et al., 2010).
Application in Microbial Fuel Cells
In microbial fuel cells, Co-TMPP based oxygen reduction catalysts have shown promising performance as cathode materials. Comparative studies with platinum and hexacyanoferrate(III) based systems demonstrated that transition metal-based materials like Co-TMPP are suitable for fully substituting traditional cathode materials (Zhao et al., 2005).
Role in Electrocatalysis
In electrocatalysis, Co-TMPP exhibits unique properties. It has been found to catalyze the electroreduction of O2 to H2O instead of H2O2, demonstrating its efficiency in four-electron reduction processes on graphite electrodes (Shi & Anson, 1998).
Usage in CO2 Reduction
Co-TMPP has been employed in covalent organic frameworks (COFs) for the aqueous electrochemical reduction of CO2 to CO. The catalytic material prepared in this manner exhibits high Faradaic efficiency and turnover numbers, significantly improving the activity compared to the molecular cobalt complex (Lin et al., 2015).
Enhancement in Electrocatalytic CO2 Reduction
Upon immobilization on carbon materials, Co-TMPP shows a remarkable enhancement in electrocatalytic abilities, selectively reducing CO2 to CO at a low overpotential in aqueous medium. This finding underscores the importance of the environment at the catalytic site for improved performance (Hu et al., 2017).
Synthesis and Electrocatalytic Performance
The synthesis of Co-TMPP under different conditions and its electrocatalytic performance for oxygen reduction have been explored. Studies show the influence of heat treatment on the structure of Co-TMPP and its catalytic activity, revealing critical insights into its application in air electrodes (Yougen, 2006).
Safety And Hazards
Zukünftige Richtungen
Cobalt-based molecular complexes, including Cobalt tetramethoxyphenylporphyrin, have shown potential in various fields such as the electrochemical conversion of carbon dioxide (CO2) to fuel and chemicals . This process can operate at ambient pressure and room temperature, making it an attractive area for future research .
Eigenschaften
IUPAC Name |
cobalt(2+);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H36N4O4.Co/c1-53-33-13-5-29(6-14-33)45-37-21-23-39(49-37)46(30-7-15-34(54-2)16-8-30)41-25-27-43(51-41)48(32-11-19-36(56-4)20-12-32)44-28-26-42(52-44)47(40-24-22-38(45)50-40)31-9-17-35(55-3)18-10-31;/h5-28H,1-4H3;/q-2;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCIMRXPMLWVML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)C=C4)C9=CC=C(C=C9)OC)[N-]3.[Co+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H36CoN4O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
791.8 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cobalt tetramethoxyphenylporphyrin | |
CAS RN |
28903-71-1 | |
| Record name | [5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrinato]cobalt(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



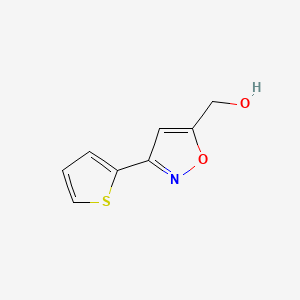
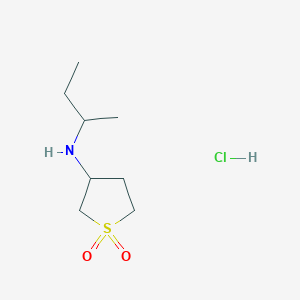
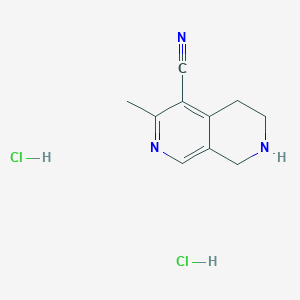
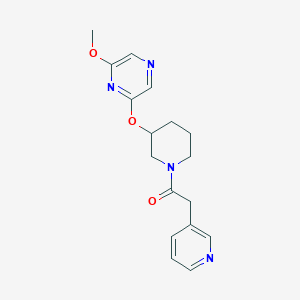
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2524933.png)
![Ethyl 4-(4-chlorophenyl)-2-[[2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate](/img/structure/B2524935.png)
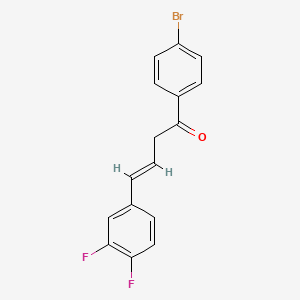
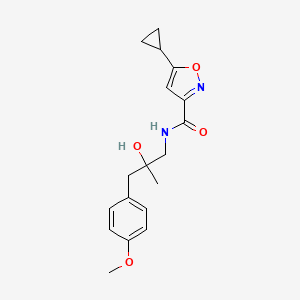
![2-[Methyl(pyrimidin-2-yl)amino]acetic acid](/img/structure/B2524943.png)
![3-(1,3-Benzodioxol-5-yl)-6-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2524944.png)
